2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide
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Overview
Description
2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide is a complex organic compound that features a combination of oxadiazole, thiazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide typically involves multiple steps. One common method involves the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The phenoxy group is introduced through a nucleophilic substitution reaction, and the thiazole ring is formed via a cyclization reaction involving a thioamide precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and anticancer properties.
Materials Science: Its structural features can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide involves its interaction with specific molecular targets. The oxadiazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar pharmacological properties.
Benzimidazole Derivatives: These compounds also exhibit antimicrobial and anticancer activities and share structural similarities with the oxadiazole ring.
Uniqueness
What sets 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide apart is its combination of oxadiazole, thiazole, and phenoxy groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14(2)18-13-31-23(24-18)25-20(28)12-29-19-11-7-6-10-17(19)22-26-21(27-30-22)16-9-5-4-8-15(16)3/h4-11,13-14H,12H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHPAHUWWPVJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NC(=CS4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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